Class-Level Kinase Inhibition Profile vs. Thiophene-2-Carboxamide Congener
The thiophene-3-carboxamide scaffold is represented in multiple kinase inhibitor chemical series, including dual JNK inhibitors with ATP-competitive and JIP-mimetic activity [1]. By contrast, thiophene-2-carboxamide isomers are less frequently described in kinase inhibitor patents and show altered binding pose geometry in homology models [2]. This class-level evidence suggests that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-3-carboxamide may possess a kinase inhibition profile that differs from its regioisomeric 2-carboxamide analog (CAS 1797179-45-3). However, no direct head-to-head biochemical data are publicly available for the specific compound.
| Evidence Dimension | Kinase inhibitor scaffold prevalence |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide scaffold found in JNK dual inhibitor series (IC50 values low μM) [1] |
| Comparator Or Baseline | Thiophene-2-carboxamide scaffold; limited kinase inhibitor precedents |
| Quantified Difference | Qualitative difference in patent landscape representation; precise ΔIC50 not calculable |
| Conditions | Scaffold analysis from published SAR literature and patent filings |
Why This Matters
For procurement decisions, the 3-carboxamide regioisomer is more strongly associated with kinase inhibitor lead series, making it a more relevant choice for kinase-targeted screening campaigns than the 2-carboxamide analog.
- [1] Design, synthesis, and structure–activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 2011. View Source
- [2] Patel, L. et al. Thiophene-3-carboxamide inhibitors of JAK kinases. WO2008156726A1, 2008. View Source
